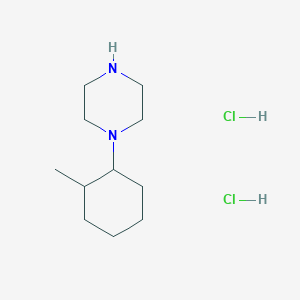

1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride

Description

Contextualization within the Piperazine (B1678402) Class of Chemical Compounds

Overview of Piperazine Derivatives as Privileged Structures in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its frequent appearance in the molecular structures of a wide array of therapeutic agents and its ability to interact with multiple biological targets. The versatile nature of the piperazine scaffold allows for extensive chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties such as solubility, lipophilicity, and basicity. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific biological targets.

Piperazine derivatives are integral components in drugs across numerous therapeutic areas, including but not limited to:

Central Nervous System (CNS) Agents: Antipsychotics, antidepressants, and anxiolytics.

Antihistamines: For the treatment of allergic reactions.

Antianginals: Used in the management of chest pain.

Anticancer Agents: As targeted therapies against various malignancies.

Antiviral and Antimicrobial Agents: To combat infectious diseases.

The prevalence of the piperazine moiety in successful drug molecules underscores its importance as a versatile building block in the design of new chemical entities.

Historical Perspective of Academic Research on Piperazine Derivatives

The scientific exploration of piperazine and its derivatives dates back to the 19th century, with its initial use in the treatment of gout. However, its therapeutic potential became more widely recognized in the early 20th century with the discovery of its anthelmintic properties, particularly for treating intestinal worm infections. This discovery spurred further research into the synthesis and biological activities of a vast number of substituted piperazine molecules.

Throughout the 20th and into the 21st century, academic and industrial research has continuously expanded the therapeutic applications of piperazine-containing compounds. The development of first and second-generation antipsychotics and antidepressants featuring the piperazine core marked a significant advancement in the treatment of mental health disorders. More recently, research has focused on the role of piperazine derivatives in targeted cancer therapies and as agents against multi-drug resistant pathogens. The ongoing interest in this class of compounds is reflected in the numerous patents and publications dedicated to exploring novel piperazine-based molecules. nih.gov

Rationale for Focused Investigation of 1-(2-Methyl-cyclohexyl)-piperazine (B1608304) dihydrochloride (B599025)

The specific structural attributes of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride, namely the presence of a methyl-substituted cyclohexyl group attached to a piperazine ring, provide a compelling basis for its scientific investigation.

Importance in Pharmaceutical Synthesis and Scientific Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the construction of diverse chemical libraries for drug screening. The 2-methyl-cyclohexyl moiety introduces a lipophilic and sterically defined group that can influence the binding of the final compound to its biological target.

In scientific research, compounds with this structural motif are often used as molecular probes to investigate biological pathways. For instance, N-cyclohexylpiperazine derivatives have been explored as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. nih.govresearchgate.netingentaconnect.comresearchgate.net The study of such compounds helps in understanding the structure-activity relationships that govern their biological effects.

Below is a table detailing the basic properties of this compound:

| Property | Value |

| Molecular Formula | C11H24Cl2N2 |

| Molecular Weight | 255.23 g/mol |

| CAS Number | Not widely reported |

| Synonyms | (2-Methylcyclohexyl)piperazine dihydrochloride |

Potential Applications in the Development of New Candidate Drugs

The structural features of this compound suggest its potential as a scaffold for the development of new therapeutic agents. The combination of the piperazine core, known to be a pharmacologically important scaffold, with the alkyl-cyclohexyl group opens up possibilities for designing molecules with novel biological activities.

Research into related N-alkyl-cyclohexyl-piperazine derivatives has shown their potential in various therapeutic areas. For example, some derivatives have been investigated for their analgesic properties. googleapis.com The stereochemistry of the methyl-substituted cyclohexyl ring in 1-(2-Methyl-cyclohexyl)-piperazine can also play a crucial role in its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov The investigation of this compound and its analogues could lead to the discovery of new drug candidates with improved efficacy and selectivity for a range of diseases.

The following table lists some of the potential therapeutic areas for which derivatives of 1-(2-Methyl-cyclohexyl)-piperazine could be investigated, based on research on analogous compounds:

| Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Neurological Disorders | N-cyclohexylpiperazine derivatives have shown affinity for sigma receptors. nih.govresearchgate.netingentaconnect.comresearchgate.net |

| Pain Management | Related N-alkyl-cyclohexyl-piperazine compounds have been studied for their analgesic effects. googleapis.com |

| Oncology | The piperazine scaffold is present in numerous anticancer agents. |

| Infectious Diseases | Piperazine derivatives have a long history as antimicrobial and antiviral agents. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methylcyclohexyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;;/h10-12H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOOCJPHYOLLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Strategies for N-Alkylation of Piperazine (B1678402) Rings

Nucleophilic Substitution Reactions

Nucleophilic substitution is a classical and widely employed method for the N-alkylation of piperazines. This approach involves the reaction of a piperazine nitrogen atom, acting as a nucleophile, with an alkyl halide or sulfonate. To control the degree of alkylation and prevent the formation of undesired dialkylated and quaternary ammonium (B1175870) byproducts, it is common practice to use a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose.

The general scheme for mono-alkylation via nucleophilic substitution using a Boc-protected piperazine is as follows:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine.

Alkylation: The unprotected nitrogen of 1-Boc-piperazine is then reacted with an alkylating agent (e.g., an alkyl bromide or iodide) in the presence of a base to yield the N-alkylated, N'-Boc-protected piperazine.

Deprotection: The Boc group is subsequently removed under acidic conditions to yield the desired mono-alkylated piperazine.

This strategy offers a high degree of control and is adaptable to a wide range of alkylating agents. mdpi.com

Reductive Amination Approaches

Reductive amination is another powerful and versatile method for the N-alkylation of piperazines. This reaction involves the condensation of a piperazine with a ketone or an aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. nih.gov

This one-pot procedure is highly efficient and avoids the need for pre-functionalization of the alkylating agent, as is required in nucleophilic substitution reactions. researchgate.net The reaction is broadly applicable to a wide range of carbonyl compounds and amines.

Reduction of Carboxyamides

The N-alkylation of piperazines can also be achieved through the reduction of N-acylpiperazines. In this two-step process, a piperazine is first acylated with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a carboxyamide. The resulting amide is then reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This method is particularly useful for the synthesis of N-benzyl and other N-alkyl piperazines where the corresponding alkyl halide might be less reactive or prone to side reactions.

Specific Synthetic Routes to 1-(2-Methyl-cyclohexyl)-piperazine (B1608304) dihydrochloride (B599025) and Analogues

The synthesis of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride can be envisioned through the application of the general methodologies described above. The presence of a methyl group on the cyclohexane (B81311) ring introduces a stereocenter, which may require consideration in the synthetic design, potentially leading to diastereomeric products.

Precursor Synthesis and Derivatization Strategies

A plausible and efficient route for the synthesis of 1-(2-Methyl-cyclohexyl)-piperazine is through the reductive amination of 2-methylcyclohexanone (B44802) with piperazine. This approach directly installs the desired 2-methylcyclohexyl group onto the piperazine nitrogen.

Alternatively, a nucleophilic substitution approach can be employed, which would involve the reaction of piperazine (or a mono-protected derivative) with a 2-methylcyclohexyl halide or sulfonate. A patent for the synthesis of the closely related 1-cyclohexylpiperazine (B93859) describes a method starting from the nucleophilic substitution of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base. google.com The resulting 4-Boc-1-cyclohexylpiperazine is then deprotected under acidic conditions to yield 1-cyclohexylpiperazine hydrochloride. google.com This methodology can be adapted for the synthesis of the 2-methylcyclohexyl analogue.

Table 1: Comparison of Synthetic Routes to 1-(Alkyl)-piperazines

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Reductive Amination | 2-Methylcyclohexanone, Piperazine | Iminium ion | One-pot reaction, high atom economy | Potential for over-alkylation if conditions are not controlled |

| Nucleophilic Substitution | 2-Methylcyclohexyl halide, 1-Boc-piperazine | 1-Boc-4-(2-methylcyclohexyl)piperazine | Good control over mono-alkylation | Requires protection/deprotection steps, alkyl halide may be less accessible |

Optimization of Reaction Conditions and Yield for Dihydrochloride Salts

The formation of the dihydrochloride salt is a crucial final step for the purification and stabilization of 1-(2-Methyl-cyclohexyl)-piperazine. The optimization of this salt formation is critical to ensure a high yield and purity of the final product. Key parameters that influence the crystallization and yield of piperazine dihydrochloride salts include the choice of solvent, temperature, pH, and the concentration of hydrochloric acid.

Generally, piperazine dihydrochloride salts are prepared by treating a solution of the free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol (B130326), with a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in an organic solvent). orgsyn.orgresearchgate.net The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. orgsyn.org

Optimization strategies include:

Solvent Selection: The choice of solvent is critical. The ideal solvent should readily dissolve the piperazine free base but have low solubility for the dihydrochloride salt, thus maximizing the precipitated yield. Alcohols like ethanol and isopropanol are commonly used. orgsyn.orgresearchgate.net

Temperature Control: Cooling the solution after the addition of hydrochloric acid can significantly increase the yield of the precipitated salt by decreasing its solubility. google.com

pH Adjustment: Ensuring a sufficiently acidic pH is crucial for the complete formation of the dihydrochloride salt. The pKa values of the two nitrogen atoms in the piperazine ring are typically around 9.8 and 5.6. Therefore, a pH well below the second pKa is required for protonation of both nitrogens.

Rate of Addition: The rate at which the hydrochloric acid is added can influence the crystal size and morphology, which in turn can affect the purity and filterability of the product. Slow addition with good stirring is generally preferred to promote the formation of well-defined crystals.

Table 2: Factors Affecting Dihydrochloride Salt Formation

| Parameter | Effect on Yield | Effect on Purity | General Recommendation |

| Solvent | High | High | A solvent in which the free base is soluble and the salt is insoluble (e.g., ethanol, isopropanol). |

| Temperature | High (at lower temps) | Can be improved | Cooling the reaction mixture post-acidification. |

| pH | High (at low pH) | High | Sufficiently acidic to protonate both nitrogen atoms. |

| Concentration | High | Can be affected | Optimized to balance solubility and precipitation. |

By carefully controlling these parameters, the yield and purity of this compound can be maximized, providing a stable and well-characterized final product.

Stereochemical Considerations in the Synthesis of Cyclohexylpiperazines

The synthesis of substituted cyclohexylpiperazines, such as 1-(2-Methyl-cyclohexyl)-piperazine, inherently involves the management of complex stereochemistry. The presence of multiple chiral centers necessitates careful consideration of the formation and separation of various stereoisomers, as well as the development of synthetic routes that can selectively produce a desired isomer.

Formation and Separation of Geometric and Chiral Isomers

The synthesis of 1-(2-methyl-cyclohexyl)-piperazine typically results in a mixture of geometric (cis/trans) and chiral (R/S) isomers. The relative orientation of the methyl group and the piperazine moiety on the cyclohexane ring dictates whether the cis or trans isomer is formed. Each of these geometric isomers is chiral and therefore exists as a pair of enantiomers.

The separation of these isomers is a critical step in obtaining stereochemically pure compounds. Classical resolution techniques are often employed for this purpose. One common method involves the formation of diastereomeric salts by reacting the racemic mixture of the cyclohexylpiperazine with a chiral resolving agent. For analogous compounds like 1-(1-phenyl-2-methylcyclohexyl)piperidines, d- and l-10-camphorsulfonic acid have been used effectively to separate the enantiomers through fractional crystallization. nih.gov This process leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to achieve separation.

Once the diastereomeric salts are separated, the individual enantiomers of the desired compound can be recovered by treatment with a base to remove the chiral auxiliary. The determination of the relative stereochemistry of the cis and trans isomers is often established using spectroscopic methods like 13C and 1H NMR, while single-crystal X-ray analysis can be used to determine the absolute configuration of the chiral centers. nih.gov

Table 1: Isomers of 1-(2-Methyl-cyclohexyl)-piperazine

| Isomer Type | Specific Isomers | Key Feature |

| Geometric | cis | Methyl and piperazine groups are on the same side of the cyclohexane ring. |

| trans | Methyl and piperazine groups are on opposite sides of the cyclohexane ring. | |

| Chiral | (1R, 2R) and (1S, 2S) | Enantiomeric pair of the trans isomer. |

| (1R, 2S) and (1S, 2R) | Enantiomeric pair of the cis isomer. |

Approaches to Stereoselective Synthesis

To circumvent the challenges of separating a complex mixture of stereoisomers, stereoselective synthetic methods are often pursued. These approaches aim to control the stereochemical outcome of the reaction to produce a single or enriched stereoisomer.

One strategy involves kinetic resolution , which has emerged as a powerful tool for obtaining enantioenriched cyclic amines. nih.gov This technique can be applied to racemic mixtures of substituted piperazines. semanticscholar.org Catalytic kinetic resolution, for instance, may use a chiral acylating agent to selectively acylate one enantiomer of the racemic amine at a faster rate, allowing for the separation of the unreacted, enantioenriched amine. nih.govsemanticscholar.org Enzymes, such as lipases, can also be employed for the kinetic resolution of related cyclic compounds, offering high enantioselectivity. nih.gov

Another approach is to start from a chiral pool , utilizing enantiomerically pure starting materials. For instance, chiral 2-methylpiperazine (B152721) can be synthesized from chiral precursors, which can then be coupled with a suitable cyclohexyl derivative. researchgate.net This method ensures that the stereochemistry of the piperazine portion of the molecule is pre-determined.

Furthermore, asymmetric synthesis aims to create the desired stereocenters during the reaction sequence. This can involve the use of chiral catalysts or auxiliaries to influence the stereochemical course of the reaction. For example, in the synthesis of related disubstituted piperidines, diastereoselective metalation and cross-coupling reactions have been utilized. nih.gov While specific examples for 1-(2-methyl-cyclohexyl)-piperazine are not detailed in the provided context, these principles of stereoselective synthesis are broadly applicable to this class of compounds.

Table 2: Summary of Stereoselective Synthesis Approaches

| Approach | Description | Example/Principle |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Catalytic acylation using chiral hydroxamic acids to separate enantiomers of cyclic amines. nih.govsemanticscholar.org |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis starting from commercially available chiral 2-methylpiperazine. researchgate.net |

| Asymmetric Synthesis | Creation of stereocenters using chiral catalysts or auxiliaries. | Diastereoselective alkylation or intramolecular Mitsunobu reaction to set the required stereochemistry in related piperazine syntheses. researchgate.net |

Preclinical Pharmacological Investigations

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound involves determining its binding affinity (often expressed as the inhibition constant, Kᵢ) for a range of biological receptors. This profiling helps to identify primary targets and potential off-target effects, guiding further investigation. Research into cyclohexylpiperazine derivatives has revealed interactions with several key receptor families.

Serotonin (B10506) Receptor Modulation and Ligand Characterization (e.g., 5-HT Receptors)

The arylpiperazine moiety is a well-established pharmacophore for various serotonin (5-HT) receptor subtypes. nih.govmdpi.com Consequently, compounds incorporating a piperazine (B1678402) ring are often evaluated for their affinity at these targets. In the development of related compounds, such as sigma receptor ligands, achieving selectivity against serotonin receptors is often a key objective, indicating a known potential for cross-reactivity. ingentaconnect.com For instance, the cyclohexylpiperazine derivative PB28 was found to have a Kᵢ value of 258 nM at the 5-HT₁ₐ receptor. ingentaconnect.com This moderate affinity underscores the tendency of this chemical class to interact with serotonergic systems. While specific binding data for 1-(2-Methyl-cyclohexyl)-piperazine (B1608304) dihydrochloride (B599025) at the full panel of 5-HT receptors is not extensively detailed in the available literature, the established activity of its analogs suggests this is a relevant area for further characterization.

Sigma Receptor Ligand Characterization (σ₁ and σ₂) for Cyclohexylpiperazine Derivatives

The N-cyclohexylpiperazine structure is a prominent scaffold for ligands targeting sigma (σ) receptors, which are unique intracellular proteins implicated in a variety of cellular functions and disease states. nih.govacs.org Extensive research has demonstrated that derivatives of this class can exhibit high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. nih.govresearchgate.net

One of the most well-characterized analogs is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). This compound displays subnanomolar affinity for both σ₁ and σ₂ receptors. ingentaconnect.com Another derivative, 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP), also possesses high affinity for both sigma receptor subtypes, with IC₅₀ values of 1.4 nM for σ₁ and 1.8 nM for σ₂. nih.gov These findings highlight that the cyclohexylpiperazine core is a key structural element for potent sigma receptor binding. The selectivity between the two subtypes can be modulated by other substitutions on the piperazine ring. For example, while many N-cyclohexylpiperazine derivatives bind to both subtypes, PB28 has been reported to show a 40-fold to 59-fold selectivity for the σ₂ receptor over the σ₁ receptor in certain tumor cell lines. ingentaconnect.comnih.govresearchgate.net

| Compound | σ₁ Affinity (Kᵢ/IC₅₀, nM) | σ₂ Affinity (Kᵢ/IC₅₀, nM) | Selectivity (σ₁/σ₂) |

| PB28 | 13.6 ingentaconnect.com | 0.34 ingentaconnect.com | 0.025 |

| CDEP | 1.4 nih.gov | 1.8 nih.gov | 0.78 |

Dopamine (B1211576) Receptor Interactions and Autoreceptor Agonism (e.g., DA D₂ Receptors)

Similar to serotonin receptors, the development of selective cyclohexylpiperazine-based ligands often involves screening for affinity at dopamine receptors to ensure target specificity. ingentaconnect.com The arylpiperazine scaffold is a common feature in many dopamine D₂ receptor ligands. nih.govacs.org Research into related structures has shown that the inclusion of a cyclohexyl group can be compatible with D₂ receptor binding. For example, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles were characterized as dopamine D₂ partial agonists and autoreceptor agonists. acs.org Within this series, increasing the chain length between the piperazine and cyclohexyl rings improved binding affinity for the D₂ receptor. acs.org The specific analog PB28 was found to have a Kᵢ of 604 nM for D₂ receptors, indicating a significantly lower affinity compared to its primary sigma receptor targets. ingentaconnect.com This suggests that while the cyclohexylpiperazine scaffold can interact with dopamine receptors, substitutions play a critical role in determining the potency of this interaction.

Exploration of Other Receptor Targets (e.g., Cannabinoid CB₁ Receptor)

The pharmacological profile of cyclohexylpiperazine derivatives extends to other receptor systems, including the cannabinoid receptors. The cannabinoid CB₁ receptor, primarily expressed in the central nervous system, is a key target for therapeutic development. researchgate.netdntb.gov.ua Research has led to the generation of a novel CB₁ inverse agonist, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), from the benzhydryl piperazine class. nih.govnih.govresearchgate.net This compound, which incorporates a cyclohexyl moiety, binds to the CB₁ receptor with a Kᵢ value of 220 nM and shows selectivity over the CB₂ receptor. nih.govnih.gov This demonstrates that the cyclohexylpiperazine scaffold can be adapted to target the CB₁ receptor, expanding the potential pharmacological applications of this chemical class.

In Vitro Pharmacological Profiling and Cellular Assays

Beyond receptor binding, understanding a compound's effect on cellular processes and enzymatic activity is crucial. In vitro assays provide a controlled environment to investigate these mechanisms.

Enzymatic Inhibition Studies (e.g., Inosine-5′-monophosphate dehydrogenase, IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides. As such, it is a target for antimicrobial and other therapeutic agents. In the search for new anti-tubercular agents, a cyclohexylpiperazine derivative has been identified as an inhibitor of IMPDH in Mycobacterium tuberculosis. Specifically, the compound cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone demonstrated that its anti-tubercular effects are attributable to the inhibition of this enzyme. nih.gov Structure-activity relationship studies confirmed the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) components for its inhibitory activity. nih.gov This finding indicates that the cyclohexylpiperazine scaffold can serve as a foundation for developing enzyme inhibitors, in addition to its role as a receptor ligand.

Cellular Assays for Biological Activity (e.g., Antitubercular Activity)

The biological activity of piperazine derivatives, particularly those incorporating a cyclohexyl moiety, has been a subject of investigation for novel therapeutic agents. Cellular assays are crucial in determining the potential of these compounds against various pathogens. Studies have focused on analogues of 1-(2-Methyl-cyclohexyl)-piperazine to evaluate their efficacy, especially against Mycobacterium tuberculosis.

In a key study exploring analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589), the antitubercular activity was assessed. The parent compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, served as a benchmark. The introduction of a methyl group at the 2-position of the cyclohexyl ring, creating a structure closely related to the subject of this article, was found to moderately enhance inhibitory activity against the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme while maintaining whole-cell activity against M. tuberculosis. nih.gov This suggests that the 2-methyl substitution on the cyclohexyl ring is favorable for antitubercular effects. nih.gov

The minimum inhibitory concentration (MIC) is a critical measure of a compound's effectiveness. For the 2-methyl-cyclohexyl analogue, a modest whole-cell activity was observed. nih.gov These findings highlight the potential of this structural motif in the development of new antitubercular drugs. nih.govmdpi.com

| Compound Analogue | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-(Cyclohexyl)-piperazine derivative | M. tuberculosis IMPDH | IC₅₀ | 0.24 µM | nih.gov |

| 1-(2-Methyl-cyclohexyl)-piperazine derivative | M. tuberculosis IMPDH | IC₅₀ | 0.084 µM | nih.gov |

| 1-(Cyclohexyl)-piperazine derivative | M. tuberculosis (whole-cell) | MIC₉₀ | 31.2 µM | nih.gov |

| 1-(2-Methyl-cyclohexyl)-piperazine derivative | M. tuberculosis (whole-cell) | MIC₉₀ | 31.2 µM | nih.gov |

Modulatory Effects on Neurotransmitter Systems (e.g., Dopamine Release)

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, known for its interaction with various neurotransmitter systems. Derivatives containing this core structure have been investigated for their effects on dopamine (DA) release and reuptake, suggesting potential applications in neurological and psychiatric disorders.

Research on piperazine derivatives indicates that they can act as dopamine uptake inhibitors. For instance, the compound 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) has been shown to inhibit the re-uptake of dopamine released by exocytosis, leading to indirect dopaminergic effects. nih.gov This is demonstrated by its ability to increase spontaneous motor activity and reduce haloperidol-induced catalepsy in animal models. nih.gov

Furthermore, studies on other complex piperazine derivatives have shown direct effects on dopamine levels. One such compound, MC1, was found to increase cortical dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Interestingly, this facilitation of dopamine release did not appear to be mediated by its affinity for 5-HT1A or 5-HT2A receptors, suggesting a different mechanism of action. nih.gov Another study identified trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine as a partial agonist of dopamine D2 receptors, capable of decreasing dopamine synthesis and release. acs.org These findings collectively suggest that the 1-(2-Methyl-cyclohexyl)-piperazine structure could modulate dopaminergic transmission, though its specific profile as a reuptake inhibitor, releasing agent, or receptor modulator requires direct investigation.

Investigation of Antinociceptive, Local Anaesthetic, and Analgesic Activities

The structural components of 1-(2-Methyl-cyclohexyl)-piperazine suggest a potential for antinociceptive and local anesthetic activities. Both the cyclohexyl and piperazine moieties are found in compounds with known analgesic and anesthetic properties.

The cyclohexyl ring is a feature of certain anesthetic compounds. For example, 1-(1-phenylcyclohexyl) piperidine (B6355638) HCl, a piperidine-based compound, has demonstrated both analgesic and anesthetic effects in preclinical studies on monkeys. nih.gov This indicates that the cyclohexyl group can contribute to interactions with biological targets involved in pain perception and nerve conduction.

On the other hand, the piperazine ring is part of various molecules designed as local anesthetics. Structure-activity relationship (SAR) studies on different classes of local anesthetics have shown that incorporating a piperazine unit can be consistent with activity. nih.gov The activity of local anesthetics is often dependent on the balance between the lipophilic part of the molecule (like the cyclohexyl group) and the hydrophilic amine portion (the piperazine ring). This balance is crucial for the molecule to penetrate nerve membranes and block sodium channels. Therefore, it is plausible that 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride could exhibit local anesthetic or analgesic properties, warranting further investigation.

Screening for Antimicrobial and Antiviral Properties

Beyond its potential antitubercular effects, the this compound scaffold may possess broader antimicrobial and antiviral properties. The piperazine nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including antimicrobial and antiviral actions. nih.govnih.govmdpi.com

Numerous studies have demonstrated the antimicrobial efficacy of piperazine derivatives against various bacterial and fungal strains. For instance, certain N-arylpiperazine derivatives have shown remarkable activity against different mycobacterial strains. mdpi.com The specific substitutions on the piperazine and associated rings are critical in determining the spectrum and potency of this activity.

In the context of antiviral research, heterocyclic compounds containing nitrogen, such as piperazine, are of significant interest. nih.govnih.gov They form the basis of many therapeutic agents that can inhibit viral replication. While direct antiviral screening data for this compound is not available, the general precedent set by other piperazine-containing molecules suggests that it could be a candidate for such testing against a range of viruses. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Cyclohexyl Moiety Substitutions on Biological Activity

The cyclohexyl group plays a critical role in the biological activity of many piperazine-based compounds, primarily by providing a lipophilic anchor that influences binding affinity and pharmacokinetic properties. nih.gov SAR studies on antitubercular agents have shed light on the specific impact of substitutions on this ring.

In the case of 1-(5-isoquinolinesulfonyl)piperazine analogues, the cyclohexyl group was found to be crucial for activity. nih.gov The addition of a methyl group to the cyclohexyl ring was explored to understand its effect on potency.

1-Methyl-cyclohexyl substitution : Adding a methyl group at the 1-position of the cyclohexyl ring led to a significant loss of whole-cell antitubercular activity (MIC₉₀: 250 µM), even though the compound retained inhibitory activity against the target enzyme, IMPDH (IC₅₀: 2.4 µM). This suggests that this specific substitution negatively affects the compound's ability to permeate the bacterial cell wall or increases its susceptibility to metabolic inactivation. nih.gov

2-Methyl-cyclohexyl substitution : In contrast, placing the methyl group at the 2-position of the cyclohexyl ring moderately improved the inhibitory activity against IMPDH (IC₅₀: 0.084 µM) compared to the unsubstituted cyclohexyl analogue (IC₅₀: 0.24 µM). Importantly, this modification retained the modest whole-cell antitubercular activity (MIC₉₀: 31.2 µM). nih.gov

This demonstrates that the position of substitution on the cyclohexyl moiety is a highly sensitive determinant of biological activity. The 2-position appears to be a more favorable site for substitution than the 1-position for maintaining or improving antitubercular efficacy in this chemical series. nih.gov

Role of Piperazine Core and N-Atom Modifications in Receptor Affinity and Activity

The piperazine core is a versatile scaffold in drug design, with its two nitrogen atoms offering key points for modification and interaction with biological targets. nih.gov Its structural and electronic properties are fundamental to the activity of numerous compounds.

In the context of antitubercular agents, the piperazine ring is considered essential for target-selective whole-cell activity. nih.gov Studies have shown that replacing the rigid piperazine ring with a more flexible structure, such as an ethylenediamine (B42938) spacer, results in a complete loss of whole-cell activity, even if some enzymatic inhibition is retained. nih.gov This highlights the importance of the conformational constraint provided by the piperazine ring for effective biological action.

The nitrogen atoms of the piperazine ring are crucial for its physicochemical properties, such as pKa, which in turn affects the solubility and bioavailability of the drug candidate. nih.gov Modifications at the N-1 and N-4 positions of the piperazine ring are a common strategy in drug development to modulate receptor affinity and selectivity. For example, in the development of hypnotic agents, substitutions on the N-4 nitrogen of a 1-(2-pyrimidinyl)piperazine core were shown to significantly influence biological activity, with lipophilicity being a key factor. nih.gov These findings underscore the critical role of the piperazine core and its nitrogen atoms in defining the pharmacological profile of molecules like this compound.

Impact of Stereochemistry on Receptor Binding and Functional Potency

The stereochemical configuration of a molecule, arising from the spatial arrangement of its atoms, can significantly influence its pharmacological properties. For a compound like 1-(2-Methyl-cyclohexyl)-piperazine, stereoisomerism can arise from two main sources:

Cis/Trans Isomerism: This is due to the relative orientation of the methyl group and the piperazine substituent on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in three-dimensional shape can affect how the molecule fits into a receptor's binding pocket.

Enantiomerism: Both the cis and trans isomers are chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers (e.g., (1R,2R) vs. (1S,2S) for the trans isomer and (1R,2S) vs. (1S,2R) for the cis isomer). Biological receptors are themselves chiral environments, often leading to significant differences in binding affinity and functional activity between enantiomers of a drug.

While research on analogous structures, such as substituted cyclohexylpiperidines and other piperazine derivatives, has demonstrated that stereochemistry is a critical determinant of receptor interaction, specific data for 1-(2-Methyl-cyclohexyl)-piperazine remains uncharacterized in published literature. Therefore, no data tables on receptor binding affinities (Kᵢ values) or functional potencies (EC₅₀ or IC₅₀ values) for the individual stereoisomers of this specific compound can be provided at this time. Further research would be necessary to elucidate the pharmacological profiles of these distinct molecular configurations.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-(2-Methyl-cyclohexyl)-piperazine (B1608304), might interact with a biological target, typically a protein receptor.

The prediction of binding modes for 1-(2-Methyl-cyclohexyl)-piperazine involves docking the ligand into the active site of a target protein. The process calculates the most stable binding poses based on scoring functions that estimate the binding free energy. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction. Lower binding energy values typically indicate a more potent and stable interaction. researchgate.net

The structure of 1-(2-Methyl-cyclohexyl)-piperazine features distinct moieties that govern its potential binding modes:

The 2-Methyl-cyclohexyl group: This bulky, lipophilic group is likely to favor binding in hydrophobic pockets of a protein's active site. Its conformational flexibility, particularly the chair and boat forms of the cyclohexane (B81311) ring and the equatorial/axial positioning of the methyl group, allows it to adapt to the topology of various binding sites.

The piperazine (B1678402) ring: This nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor. The protonated nitrogen atoms in the dihydrochloride (B599025) salt are particularly strong hydrogen bond donors, enabling potent electrostatic interactions with negatively charged or polar residues in a binding site.

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Cyclohexyl Ring | Hydrophobic, Van der Waals | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Methyl Group | Hydrophobic | Leucine, Isoleucine, Methionine |

| Piperazine Nitrogens | Hydrogen Bonding, Electrostatic | Aspartate, Glutamate, Serine, Threonine, Asparagine |

Beyond predicting affinity, molecular docking elucidates the specific amino acid residues that are critical for binding. Analysis of the docked poses of 1-(2-Methyl-cyclohexyl)-piperazine would reveal a network of interactions. For instance, the cyclohexyl ring might settle into a greasy pocket lined with aliphatic residues like valine and leucine.

Simultaneously, the piperazine ring's nitrogen atoms could form crucial hydrogen bonds with polar or charged residues such as aspartic acid or asparagine, which often act as anchor points for ligands within a binding site. Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its affinity and selectivity for the target.

Quantum Chemical Calculations for Conformational and Electronic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's conformational landscape and electronic structure. These methods are vital for rationalizing the molecule's intrinsic properties and reactivity. jksus.org

The conformational flexibility of the 2-methyl-cyclohexyl group is a key determinant of its biological activity. DFT methods, such as B3LYP, are widely used to calculate the energies of different conformers to identify the most stable (lowest energy) structures. researchgate.net For the cyclohexane ring, the primary conformations are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The presence of the methyl substituent introduces further complexity, as it can occupy either an axial or an equatorial position, with the equatorial position typically being energetically favored to minimize steric hindrance. DFT calculations can precisely quantify these energy differences, providing insight into the predominant conformation of the molecule in solution. researchgate.net

DFT is also employed to calculate the electronic properties of a molecule, which are crucial for understanding its reactivity and interaction capabilities. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a stronger electron-donating capability.

LUMO Energy: Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a stronger electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. bohrium.com

These parameters, along with the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, help predict which parts of 1-(2-Methyl-cyclohexyl)-piperazine are most likely to engage in chemical reactions or intermolecular interactions. jksus.org

| Property | Significance | Predicted Trend for 1-(2-Methyl-cyclohexyl)-piperazine |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized primarily on the nitrogen atoms of the piperazine ring. |

| LUMO Energy | Electron-accepting ability | Distributed across the molecular scaffold. |

| HOMO-LUMO Energy Gap | Chemical stability and reactivity | A relatively large gap is expected, indicating good chemical stability. |

| Dipole Moment | Molecular polarity | A moderate dipole moment, influencing solubility and binding. |

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are essential for evaluating a compound's potential to become a viable drug. nih.govnih.gov These computational models use the molecular structure to forecast its pharmacokinetic profile. Web-based tools like SwissADME provide rapid screening based on established principles. nih.govphytojournal.com

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, which states that orally active drugs generally possess: wikipedia.orgtiu.edu.iqunits.it

A molecular weight (MW) of less than 500 Daltons.

A logP (octanol-water partition coefficient) not exceeding 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Compounds that adhere to these guidelines are more likely to exhibit good absorption and permeation. For 1-(2-Methyl-cyclohexyl)-piperazine (analyzed as the free base), these properties can be calculated to assess its potential as an oral drug candidate. Other important descriptors include the Topological Polar Surface Area (TPSA), an indicator of membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C11H22N2 | N/A |

| Molecular Weight | 182.31 g/mol | Yes (<500) |

| logP (Lipophilicity) | 2.35 | Yes (≤5) |

| Hydrogen Bond Donors | 1 | Yes (≤5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤10) |

| Topological Polar Surface Area (TPSA) | 15.2 Ų | Favorable for CNS penetration (<90 Ų) |

| Number of Rotatable Bonds | 2 | Good (≤10) |

| Lipinski Violations | 0 | Yes |

The in silico analysis indicates that 1-(2-Methyl-cyclohexyl)-piperazine has a promising pharmacokinetic profile. Its low molecular weight, moderate lipophilicity, and compliance with Lipinski's rules suggest a high potential for good oral bioavailability and membrane permeability. phytojournal.com The low TPSA value further suggests that the compound may be capable of crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to discover new molecules with the potential for similar biological activity. nih.govnih.gov

For a compound like 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride, a pharmacophore model would likely be developed based on its interactions with a target receptor, such as a G protein-coupled receptor (GPCR). springernature.complos.org Key features of such a model for a piperazine-based ligand often include:

A Positive Ionizable (PI) feature: Representing the protonated nitrogen atom within the piperazine ring, which can form a crucial ionic interaction with an acidic residue in the receptor's binding pocket. nih.gov

Hydrophobic (H) features: The 2-methyl-cyclohexyl group would contribute a significant hydrophobic region, essential for binding within non-polar pockets of the target protein. nih.gov

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Once a pharmacophore model is established, it can be used for virtual screening. This process involves computationally filtering large compound databases to select molecules that match the defined pharmacophoric features. researchgate.net Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being synthesized and tested experimentally. acs.org

Table 2: Illustrative Pharmacophore Model Features for this compound Note: The following data is hypothetical and serves as an example of a potential pharmacophore model.

| Pharmacophoric Feature | Description | Associated Moiety |

|---|---|---|

| Positive Ionizable (PI) | A feature representing a positive charge, crucial for ionic interactions. | Protonated Piperazine Nitrogen |

| Hydrophobic (H1) | A region of hydrophobicity contributing to van der Waals interactions. | Cyclohexyl Ring |

| Hydrophobic (H2) | An additional, smaller hydrophobic feature. | Methyl Group on Cyclohexyl Ring |

| Hydrogen Bond Acceptor (HBA1) | A site capable of accepting a hydrogen bond from a donor on the receptor. | Piperazine Nitrogen 1 |

| Hydrogen Bond Acceptor (HBA2) | A second hydrogen bond acceptor site. | Piperazine Nitrogen 2 |

Advanced Research Applications and Future Directions

Role as a Building Block and Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" is central to contemporary drug discovery. These are molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide array of therapeutic agents. The piperazine (B1678402) ring, a key component of 1-(2-Methyl-cyclohexyl)-piperazine (B1608304) dihydrochloride (B599025), is a quintessential example of such a privileged structure. nih.govmdpi.com

The utility of the piperazine scaffold is evident in its presence in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer agents. nih.govresearchgate.net Its prevalence is attributed to several favorable properties. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.com Furthermore, the piperazine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salts, which are crucial for drug formulation and bioavailability. researchgate.net The cyclohexyl group, particularly with the methyl substitution, adds a three-dimensional character to the molecule, which can be critical for specific interactions with biological targets.

The structural attributes of 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride make it an excellent candidate for inclusion in chemical libraries used for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid screening of thousands to millions of compounds against a specific biological target. rsc.org

The rational design of these libraries often involves the use of privileged scaffolds like piperazine. rsc.org By using 1-(2-Methyl-cyclohexyl)-piperazine as a core structure, a diverse library of compounds can be generated by introducing a wide range of substituents at the second nitrogen atom of the piperazine ring. This combinatorial approach allows for the systematic exploration of the chemical space around the core scaffold to identify initial "hits" with desired biological activity.

Table 1: Representative Scaffolds for Chemical Library Generation

| Core Scaffold | Potential for Diversification | Therapeutic Areas of Interest |

|---|---|---|

| 1-Aryl-piperazine | High | CNS disorders, Oncology |

| 1-Benzyl-piperazine | High | Antiviral, Cardiovascular |

| 1-(2-Methyl-cyclohexyl)-piperazine | High | Multiple, including CNS, oncology, infectious diseases |

The data in the table is illustrative and based on the general utility of the piperazine scaffold.

Following the identification of initial hits from HTS, the process of scaffold diversification becomes crucial for developing ligands with high affinity and selectivity for a specific biological target. nih.govresearchgate.net The 1-(2-Methyl-cyclohexyl)-piperazine scaffold offers multiple avenues for such diversification.

Modifications can be made to:

The second piperazine nitrogen: This is the most common site for introducing diversity. A vast array of chemical groups, from simple alkyl chains to complex heterocyclic systems, can be appended here to probe interactions with the target protein.

The cyclohexyl ring: The methyl group's position and stereochemistry can be altered. Additional substituents could be introduced on the cyclohexyl ring to enhance binding affinity and specificity.

The piperazine ring itself: While less common, modifications to the piperazine ring, such as the introduction of substituents or changing the ring conformation, can also be explored.

This systematic modification allows medicinal chemists to fine-tune the pharmacological profile of the lead compound, transforming a moderately active "hit" into a potent and selective drug candidate.

Integration into Modern Drug Discovery Pipelines

The journey from a promising chemical scaffold to a clinically approved drug is a long and complex process. The 1-(2-Methyl-cyclohexyl)-piperazine scaffold is well-suited for integration into modern drug discovery pipelines, which heavily rely on iterative cycles of design, synthesis, and biological evaluation. nih.govdntb.gov.ua

The identification of a lead compound is a critical milestone in drug discovery. For a scaffold like 1-(2-Methyl-cyclohexyl)-piperazine, lead identification would typically begin with screening a library of its derivatives against a panel of biological targets. nih.gov Once a hit is identified, lead optimization commences. nih.govmdpi.com

This optimization process involves a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and biological assays. Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications impact biological activity. nih.gov Key parameters that are optimized include:

Potency: The concentration of the compound required to elicit a desired biological effect.

Selectivity: The compound's ability to interact with the intended target over other related targets, which is crucial for minimizing off-target side effects.

Pharmacokinetic properties (ADME): Absorption, Distribution, Metabolism, and Excretion properties determine the compound's behavior in a living organism.

Table 2: Illustrative Lead Optimization Parameters for a Hypothetical Piperazine-Based Compound

| Parameter | Initial Hit | Optimized Lead |

|---|---|---|

| Target Affinity (Ki) | 500 nM | 5 nM |

| Selectivity (vs. related targets) | 10-fold | >100-fold |

| Oral Bioavailability | <5% | >40% |

The data presented is hypothetical and serves to illustrate the goals of the lead optimization process.

The versatility of the 1-(2-Methyl-cyclohexyl)-piperazine scaffold allows for the design and synthesis of novel therapeutic agents for a wide range of diseases. nih.govmdpi.com The synthetic accessibility of piperazine derivatives is a significant advantage. mdpi.com The core scaffold can be synthesized, and then a variety of substituents can be introduced in the final steps of the synthetic route, allowing for the rapid generation of analogs for biological testing.

For instance, by attaching moieties known to interact with specific enzyme classes (e.g., kinases, proteases) or receptor families (e.g., G-protein coupled receptors), novel inhibitors or modulators can be designed. nih.gov The stereochemistry of the 2-methyl-cyclohexyl group can also be systematically varied to explore its impact on biological activity, as stereoisomers of a drug can have significantly different pharmacological and toxicological profiles. nih.gov

Analysis of Patent Landscape and Academic Innovations

While specific patents for this compound are not prevalent, the broader patent landscape for piperazine and cyclohexylpiperazine derivatives is extensive. nih.govresearchgate.netgoogle.com A review of this landscape reveals several key trends:

Broad Therapeutic Claims: Patents often claim large families of piperazine-containing compounds with broad therapeutic applications, reflecting the privileged nature of this scaffold.

Focus on CNS and Oncology: A significant number of patents for piperazine derivatives are in the areas of central nervous system (CNS) disorders and oncology. nih.govresearchgate.net This suggests that these are promising areas for the future development of 1-(2-Methyl-cyclohexyl)-piperazine-based therapeutics.

Novel Synthetic Methodologies: Academic and industrial research continues to produce innovative synthetic methods for the preparation and functionalization of piperazine derivatives, facilitating the creation of more complex and diverse chemical libraries. mdpi.comnih.gov

Academic innovations often focus on exploring new biological targets for piperazine-containing compounds and elucidating their mechanisms of action. The development of novel analytical techniques and computational models also aids in the rational design of the next generation of piperazine-based drugs.

Examination of Patented Synthetic Routes and Proposed Research Applications

A comprehensive search of patent databases does not yield specific synthetic routes that are exclusively patented for this compound with a focus on advanced research applications. However, patents for related cyclohexyl-piperazine derivatives offer insight into potential synthetic strategies. For instance, methods often involve the reaction of a cyclohexyl halide with a protected piperazine, followed by deprotection. One patented method for a similar compound, 1-cyclohexyl piperazine, involves the reflux reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base, followed by acidic removal of the Boc protecting group to yield the hydrochloride salt. google.com

While research applications for this compound are not explicitly detailed in patent literature, the applications for other piperazine derivatives are vast. These compounds are frequently explored for their utility in treating a range of disorders affecting the central nervous system. The core piperazine structure is a key component in molecules designed as antipsychotics, antidepressants, and anxiolytics.

Emerging Research Areas and Potential Novel Applications

The unique structural features of this compound, specifically the bulky and lipophilic 2-methyl-cyclohexyl group, could lend itself to exploration in several cutting-edge areas of pharmaceutical research.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is bifunctional, containing a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. These are connected by a chemical linker.

While there is no specific literature detailing the use of this compound in PROTACs, the piperazine moiety is a common component of the linkers used in these molecules. The piperazine ring can provide a rigid and synthetically tractable scaffold to orient the two ends of the PROTAC. The 2-methyl-cyclohexyl group could be envisioned as part of the ligand that binds to the target protein, potentially fitting into a hydrophobic pocket. The development of novel PROTACs is an active area of research, and fragments like 1-(2-Methyl-cyclohexyl)-piperazine could serve as building blocks in the synthesis of new protein degraders.

Kinases are a critical class of enzymes that are often dysregulated in diseases such as cancer, making them important drug targets. The piperazine ring is a common feature in many approved kinase inhibitors. It can act as a versatile scaffold that allows for the introduction of various substituents to optimize binding affinity and selectivity for the target kinase.

There are no current studies that have specifically evaluated this compound as a kinase inhibitor. However, the development of novel piperazine-containing compounds as kinase inhibitors is an ongoing area of research. For example, various piperazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. drugbank.com The 2-methyl-cyclohexyl group of the compound could potentially be explored for its ability to interact with hydrophobic regions within the ATP-binding site of various kinases. Further screening and structure-activity relationship (SAR) studies would be necessary to determine if this specific compound or its derivatives possess any significant kinase inhibitory activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often synthesized by reacting substituted cyclohexyl halides with piperazine under alkaline conditions, followed by hydrochlorination. Purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .

- Key Parameters :

| Step | Conditions | Yield Optimization |

|---|---|---|

| Alkylation | 60–80°C, DMF solvent | Adjust molar ratios (1:1.2 amine:halide) |

| Hydrochlorination | HCl gas in ethanol | Monitor pH to ensure complete salt formation |

Q. How should researchers assess the purity and stability of this compound under different storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content verification. Purity thresholds should align with pharmacopeial standards (e.g., 98.5–100.5% anhydrous basis) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC or LC-MS. Store in airtight containers at room temperature to prevent hygroscopic degradation .

Q. What analytical techniques are most effective for characterizing its structural integrity?

- Methodology :

- NMR : H and C NMR to confirm substituent positions on the cyclohexyl and piperazine rings.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

- X-ray Diffraction : For crystalline structure elucidation, particularly to confirm dihydrochloride salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound to explore pharmacological properties?

- Methodology :

- Substituent Modification : Systematically alter the cyclohexyl methyl group (e.g., 2-methyl vs. 3-methyl) and evaluate changes in receptor binding (e.g., serotonin or dopamine receptors) using radioligand assays.

- Computational Docking : Use software like AutoDock to predict interactions with biological targets. Compare with in vitro activity data to validate models .

- Example SAR Finding :

| Substituent Position | Receptor Affinity (Ki, nM) | Selectivity Ratio |

|---|---|---|

| 2-Methyl | 15 ± 2 (5-HT) | 5-HT/D = 10:1 |

| 3-Methyl | 85 ± 5 (5-HT) | 5-HT/D = 2:1 |

Q. What strategies resolve contradictions in experimental data related to its solubility and reactivity?

- Methodology :

- Solubility Profiling : Use shake-flask method across pH 1–7.4 buffers. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO) or salt forms (e.g., mesylate vs. hydrochloride).

- Reactivity Analysis : Investigate pH-dependent degradation pathways via LC-MS. For example, acidic conditions may hydrolyze the piperazine ring, while alkaline conditions could promote oxidation .

Q. How can computational models predict its interactions with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.